tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS No.: 2167074-40-8
Cat. No.: VC5948035
Molecular Formula: C12H20INO3
Molecular Weight: 353.2
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate - 2167074-40-8](/images/structure/VC5948035.png)
Specification
CAS No. | 2167074-40-8 |
---|---|
Molecular Formula | C12H20INO3 |
Molecular Weight | 353.2 |
IUPAC Name | tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Standard InChI | InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3 |
Standard InChI Key | GYGNBHZKLFYEBE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features a spirocyclic core comprising a 6-oxa-2-azaspiro[3.4]octane system, where oxygen and nitrogen atoms occupy adjacent positions in the heterocyclic rings. The iodomethyl group (-CH₂I) at the 5-position introduces steric bulk and electrophilic reactivity, while the tert-butyloxycarbonyl (Boc) group at the 2-position enhances solubility and stability.
Physicochemical Characteristics
Key molecular properties, computed and verified via PubChem, include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀INO₃ |
Molecular Weight | 353.20 g/mol |
IUPAC Name | tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI Key | GYGNBHZKLFYEBE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI |
The spirocyclic structure imposes conformational rigidity, which may influence its interactions with biological targets or synthetic intermediates.
Synthetic Strategies
Core Spirocyclic Formation
Spirocyclic frameworks are typically constructed via cyclization reactions. For this compound, a plausible route involves:
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Ring-Closing Metathesis: A diene precursor undergoes cyclization using a Grubbs catalyst to form the oxa-aza bicyclic system.
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Iodomethyl Introduction: Subsequent alkylation with iodomethane under basic conditions (e.g., NaH in THF) installs the iodomethyl group.
Boc Protection
The Boc group is introduced early in the synthesis to protect the secondary amine, typically via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP.
Chemical Reactivity
Nucleophilic Substitution
The iodomethyl group participates in Sₙ2 reactions, where iodide acts as a leaving group. For example:
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Amine Alkylation: Reaction with primary amines yields secondary amines:
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Thiol-Ether Formation: Treatment with thiols produces thioether derivatives, useful in bioconjugation.
Oxidation and Reduction
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Oxidation: The iodomethyl group can be oxidized to a carbonyl using ozone or KMnO₄, though overoxidation risks ring cleavage.
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Reduction: LiAlH₄ reduces the iodide to a methyl group, yielding tert-butyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-2-carboxylate.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The Boc group facilitates iterative modifications, enabling SAR studies on the spirocyclic core.
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Prodrug Development: The iodide moiety can be replaced with prodrug linkers for targeted drug delivery.
Material Science
Spirocyclic compounds are explored as ligands in catalysis or monomers for high-performance polymers due to their thermal stability.
Comparative Analysis with Structural Analogs
Compound | Key Modification | Reactivity/Bioactivity |
---|---|---|
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Hydroxyl at C8 | Enhanced hydrogen bonding |
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate | Sulfur replaces oxygen | Increased lipophilicity |
The iodomethyl derivative’s unique balance of reactivity and stability positions it as a superior candidate for synthetic diversification.
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